Chemical properties of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL
Chemical properties of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-OL
An In-depth Technical Guide to the Chemical Properties and Characterization of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol
Introduction and Strategic Overview
(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol is a chiral amino alcohol of significant interest to the fields of medicinal chemistry and drug development. Its structure incorporates three key features: a stereochemically defined amino alcohol backbone, an aromatic phenyl ring, and a methylthio (methylsulfanyl) ether group. This combination of functionalities makes it a valuable chiral building block for the synthesis of complex molecular entities.
The amino alcohol motif is a common pharmacophore found in a wide array of biologically active compounds and pharmaceuticals.[1] For instance, structurally related molecules, such as (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, are critical intermediates in the synthesis of widely used antidepressants like Duloxetine.[2][3] The specific stereochemistry of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol is crucial, as biological systems often exhibit high stereoselectivity, where one enantiomer may be therapeutically active while the other is inactive or even detrimental.
This guide provides a comprehensive technical overview of the chemical properties, proposed synthesis, analytical characterization, reactivity, and safe handling of this compound. It is designed for researchers and drug development professionals, offering field-proven insights into its potential applications and the causality behind experimental choices.
Physicochemical and Structural Properties
The fundamental properties of a compound dictate its behavior in both chemical and biological systems. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from close chemical analogs.
| Property | Value / Description | Source / Basis |
| IUPAC Name | (1S,2S)-1-Amino-1-(3-(methylthio)phenyl)propan-2-ol | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₁₅NOS | Elemental Composition |
| Molecular Weight | 197.30 g/mol | Based on Analog[4] |
| CAS Number | Not broadly indexed. The (1R,2R) isomer is 1213095-34-1.[5] | Isomer Data[5] |
| Appearance | Expected to be a crystalline solid or viscous oil. | Analogy to similar amino alcohols[6] |
| Solubility | Expected to be soluble in polar organic solvents (e.g., methanol, ethanol) and aqueous acidic solutions due to the amine group. | Chemical Principles |
| Predicted LogP | ~1.5 | Based on Analog[4] |
| Stereochemistry | Contains two chiral centers at C1 and C2, defining it as one of four possible stereoisomers. | Structural Analysis |
Synthesis and Purification Workflow
A robust and stereocontrolled synthesis is paramount for obtaining enantiomerically pure (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol. The following workflow outlines a plausible chemoenzymatic approach, a strategy celebrated for its high selectivity and environmentally benign reaction conditions. This approach is adapted from established methods for similar chiral amino alcohols.[3][7]
Caption: Proposed Chemoenzymatic Synthesis and Purification Workflow.
Rationale and Protocol for Proposed Synthesis
The causality behind this synthetic choice lies in the power of biocatalysis to install chirality with exceptional precision, bypassing the need for difficult chiral resolutions or expensive metal catalysts.
Protocol: Stereoselective Synthesis
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Enzymatic Amination: To a buffered solution (e.g., potassium phosphate, pH 7.5) containing 1-(3-(methylthio)phenyl)propan-1-one, add a suitable ω-transaminase enzyme and a chiral amine donor (e.g., (S)-α-methylbenzylamine).
-
Expert Insight: The transaminase selectively transfers the amino group to the ketone, establishing the first chiral center (C1) with high enantiomeric excess. The choice of enzyme is critical and often requires screening.
-
-
Reaction Monitoring: Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation. Monitor the conversion of the ketone to the chiral amine intermediate via HPLC or TLC.
-
Intermediate Isolation: Upon completion, perform an aqueous workup. Adjust the pH to basic (>10) to deprotonate the amine and extract the intermediate into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Stereoselective Reduction: Dissolve the isolated chiral amine intermediate in a suitable buffer. Add a stereoselective carbonyl reductase (often requiring a cofactor like NADPH, which can be regenerated in-situ using a glucose/glucose dehydrogenase system).[3]
-
Expert Insight: This enzymatic reduction of the ketone (now on the propan-2-one moiety after the first step) is directed by the existing stereocenter at C1, leading to the formation of the (1S,2S) diastereomer with high selectivity.
-
-
Purification: After the reduction is complete, the final product is isolated via extraction and purified using silica gel column chromatography. An eluent system such as dichloromethane/methanol with a small amount of triethylamine (to prevent tailing of the amine on the silica) is typically effective.
Analytical Characterization and Structural Elucidation
Confirming the identity, purity, and stereochemistry of the final compound is a non-negotiable step. A multi-technique analytical workflow provides a self-validating system for quality control.
Caption: Integrated Workflow for Analytical Characterization.
Expected Spectroscopic Signatures
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: aromatic protons in the 7.0-7.5 ppm range, a singlet for the methylthio (-SCH₃) group around 2.5 ppm, and characteristic multiplets for the propanol backbone protons. The coupling constants between the protons on C1 and C2 will be critical for confirming the syn or anti relationship, and thus the stereochemistry.
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¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 10 distinct carbon environments, including aromatic carbons, the methylthio carbon, and the three carbons of the amino-propanol chain.
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Infrared (IR) Spectroscopy: The IR spectrum serves as a rapid check for key functional groups. Expect to see a broad absorption band around 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, N-H stretching vibrations in the same region, C-H stretches from the alkyl and aromatic groups (~2850–3100 cm⁻¹), and a C-O stretch around 1050-1150 cm⁻¹.[8]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing a highly accurate mass for the molecular ion [M+H]⁺. Fragmentation patterns will likely include the loss of water and cleavage adjacent to the amino and hydroxyl groups.
Chemical Reactivity and Stability
The reactivity of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol is governed by its three primary functional groups:
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Amine Group: As a primary amine, it is basic and will readily form salts with acids. This property is often exploited to improve solubility and crystallinity. It can undergo standard amine reactions such as acylation and alkylation.
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Hydroxyl Group: The secondary alcohol can be esterified or converted into an ether. It can also be oxidized under specific conditions, though this is often less favorable than oxidation at the sulfur atom.
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Methylthio Group: The thioether is susceptible to oxidation, which can sequentially yield the corresponding sulfoxide and then the sulfone. This transformation can be a deliberate synthetic step or an unwanted degradation pathway.
Stability and Storage: The compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[9] It is incompatible with strong oxidizing agents and strong acids.[10]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not available, data from structurally similar amino alcohols provide a strong basis for safe handling protocols.[9][10][11][12]
| Hazard Category | Description & Precautionary Measures | Source |
| GHS Classification | Causes skin irritation. (Category 2) Causes serious eye damage. (Category 1) | [9][11] |
| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10][11] | [10][11] |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust/fume/mist. Wash hands thoroughly after handling. Keep away from heat and ignition sources.[9][10][12] | [9][10][12] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][12] Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[9] Inhalation: Remove person to fresh air.[12] | [9][11][12] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials like strong oxidizing agents.[9][13] | [9][13] |
Potential Applications in Drug Discovery
The unique structural attributes of (1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol position it as a highly valuable asset in modern drug discovery programs.
-
Chiral Scaffolding: It can serve as a rigid and stereochemically defined scaffold onto which other functional groups can be built to explore structure-activity relationships (SAR) for new therapeutic targets.
-
Synthesis of Bioactive Molecules: Its similarity to key pharmaceutical intermediates suggests it could be used to synthesize novel analogs of existing drugs, potentially leading to compounds with improved efficacy, selectivity, or pharmacokinetic profiles. The amino alcohol structure is a known building block for antihistamines and compounds used in pain management.[1][14]
-
Prodrug Development: The amine or hydroxyl groups can be functionalized with promoieties, such as amino acids, to create prodrugs.[15] This strategy is often employed to enhance properties like water solubility, membrane permeability, and targeted drug delivery.[15]
Conclusion
(1S,2S)-1-Amino-1-(3-methylthiophenyl)propan-2-ol represents a promising and versatile building block for chemical synthesis and pharmaceutical research. Its defined stereochemistry and trifunctional nature provide a rich platform for creating diverse and complex molecules. While direct experimental data is sparse, a comprehensive chemical profile can be confidently constructed from the well-established principles of organic chemistry and extensive data from analogous compounds. The protocols and insights provided in this guide offer a robust framework for the synthesis, characterization, and safe utilization of this compound, enabling its effective application in the pursuit of novel therapeutics.
References
- KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 2-Amino-2-methyl-1-propanol.
- Fisher Scientific. (2009, November 17). Safety Data Sheet: 2-Amino-2-methyl-1-propanol.
- Spectrum Chemical Mfg. Corp. (2022, October 25). Safety Data Sheet: 2-Amino-2-methyl-1-propanol.
- TCI EUROPE N.V. (2024, December 2). Safety Data Sheet: 2-Amino-1,3-propanediol.
- Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: 3-(Methylthio)-1-propanol.
- Fluorochem. (n.d.). (1S)-1-AMINO-1-(2-(METHYLTHIO)PHENYL)PROPAN-2-OL.
- Wu, J., Ji, C., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Chemical Engineering and Technology, 07(05), 199-204.
- Sigma-Aldrich. (n.d.). (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol.
- PubChem. (n.d.). 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. National Center for Biotechnology Information.
- Thermo Fisher Scientific. (n.d.). (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol, 97%.
- ResearchGate. (2025, August 8). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
- Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-amino- (CAS 78-96-6).
- Google Patents. (n.d.). Use of 2-amino-1-3-propanediol derivatives for the manufacture of a medicament for the treatment of various types of pain.
- A. F. G. de Sá, R. O. M. de A. e Silva, et al. (2018). Amino Acids in the Development of Prodrugs. MDPI.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-1-ol.
- ChemicalBook. (2020, March 2). What is 2-amino-1,3-propanediol used for?.
- BLDpharm. (n.d.). 1213095-34-1|(1R,2R)-1-AMINO-1-(3-METHYLTHIOPHENYL)PROPAN-2-OL.
- ResearchGate. (2025, August 7). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes.
Sources
- 1. What is 2-amino-1,3-propanediol used for?_Chemicalbook [chemicalbook.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 1213095-34-1|(1R,2R)-1-AMINO-1-(3-METHYLTHIOPHENYL)PROPAN-2-OL|BLD Pharm [bldpharm.com]
- 6. 042183.03 [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. kishida.co.jp [kishida.co.jp]
- 10. fishersci.com [fishersci.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. EP1635803A1 - Use of 2-amino-1-3-propanediol derivatives for the manufacture of a medicament for the treatment of various types of pain - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
